3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Descripción
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by a pyridine ring substituted with a methyl group at position 6 and a trifluoromethyl group at position 2. The benzoic acid moiety is attached to the pyridine ring at position 3.
Propiedades
IUPAC Name |
3-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-8-5-11(14(15,16)17)7-12(18-8)9-3-2-4-10(6-9)13(19)20/h2-7H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXVMOMSTHKFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will detail its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H12F3N O2, with a molecular weight of approximately 283.25 g/mol. The compound features a benzoic acid moiety substituted with a pyridine ring that contains both a methyl and a trifluoromethyl group, contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H12F3N O2 |
| Molecular Weight | 283.25 g/mol |
| Physical State | Solid |
| Melting Point | Not specified |
| Solubility | Not specified |
Pharmacological Profile
Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The trifluoromethyl group can influence the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties.
Inhibition Studies
A study examining related compounds demonstrated that modifications in the pyridine ring significantly affected their ability to inhibit specific biological targets. For instance, a structurally similar compound showed an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays, indicating strong anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and nature of substituents on the pyridine and benzoic acid rings are crucial for biological activity. The presence of the trifluoromethyl group enhances interaction with biological targets, which may be attributed to increased electronegativity and steric effects.
Case Studies
- Anti-inflammatory Activity : A compound structurally similar to this compound was tested for its anti-inflammatory effects in animal models. Results suggested significant reduction in inflammation markers when administered in therapeutic doses.
- Antidiabetic Properties : Research into derivatives of this compound has indicated potential antidiabetic activity, with some analogs exhibiting promising results in glucose tolerance tests .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Direct Structural Analogs
The following compounds share the pyridinyl-benzoic acid backbone but differ in substituents, enabling comparative analysis of electronic and steric effects:
Key Observations :
Fluorinated Benzoic Acid Derivatives with Heterocyclic Motifs
Compounds from patents and libraries highlight the role of fluorine and heterocycles in bioactivity:
5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoic Acid Derivatives
Example : 5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(1S)-1-phenylethoxy]benzoic acid ()
Comparison :
- The trifluoromethyl group in the target compound provides greater metabolic stability compared to the phenylethoxy substituent, which may undergo oxidative metabolism.
- The triazolo-pyridine system in the patent compound could confer higher binding affinity to enzymes like cyclooxygenase (COX) compared to the simpler pyridine-benzoic acid scaffold .
B. 5-Fluoro-N-(6-methoxy-2-methylpyridin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide ()
- Molecular Weight : ~500 g/mol (estimated)
Key Features : Incorporates a tetrahydrotriazolo-pyridine ring and a trifluoropropoxy group, enhancing solubility and target engagement .
- Comparison :
- The tetrahydrotriazolo-pyridine system improves aqueous solubility compared to the fully aromatic pyridine in the target compound.
- The amide linkage in this derivative may reduce gastrointestinal toxicity compared to free carboxylic acids like the target compound .
Pharmacologically Active Benzoic Acids
Sublibrary H () includes NSAIDs such as diclofenac and mefenamic acid , which share the benzoic acid core but lack fluorinated pyridine motifs:
| Compound | Structure | Key Differences |
|---|---|---|
| Diclofenac | Dichlorophenyl-amino benzoic acid | Carboxylic acid directly attached to aromatic amine; higher COX-2 selectivity |
| Target Compound | Pyridine-CF₃-benzoic acid | Fluorinated pyridine enhances stability; potential for novel targets beyond COX |
Key Insight : The trifluoromethyl-pyridine group in the target compound may reduce off-target effects (e.g., gastrointestinal toxicity) associated with traditional NSAIDs by avoiding direct interaction with COX isoforms .
Métodos De Preparación
Synthesis of the 4-Trifluoromethyl Pyridine Intermediate
The key intermediate in the synthesis is the 4-trifluoromethyl-pyridine derivative with a methyl substituent at the 6-position. According to patent CN1263094A, the preparation of 4-trifluoromethyl pyridine compounds involves the following general approach:
- Starting Materials: 2-methylpyridine derivatives are used as the base structure.
- Trifluoromethylation: Introduction of the trifluoromethyl group at the 4-position is achieved by halogenation followed by substitution with trifluoromethyl reagents.
- Reagents and Conditions: The process employs reagents such as chlorotrimethylsilane, zinc, copper, and halogen sources (e.g., chlorine) in aprotic solvents like dimethylformamide, tetrahydrofuran, or toluene.
- Reaction Conditions: The reaction is conducted under reflux with controlled temperature and stirring to ensure proper substitution and yield.
- Purification: The intermediate is purified by extraction and crystallization methods.
This method produces the 4-trifluoromethyl-6-methyl-pyridine intermediate with high purity, which is crucial for subsequent coupling reactions.
Coupling to the Benzoic Acid Moiety
The coupling of the pyridine intermediate to the benzoic acid skeleton is generally performed via cross-coupling reactions or nucleophilic aromatic substitution, depending on the functional groups present.
Method 1: Suzuki-Miyaura Cross-Coupling
- Reactants: 2-bromo- or 2-chlorobenzoic acid derivatives and the pyridine intermediate bearing a boronic acid or boronate ester group.
- Catalysts: Palladium-based catalysts such as Pd(PPh3)4.
- Base: Potassium carbonate or sodium carbonate.
- Solvent: Mixtures of water and organic solvents like dioxane or toluene.
- Conditions: Heating under reflux or microwave irradiation for several hours.
- Outcome: Formation of the C-C bond linking the pyridine and benzoic acid units.
Method 2: Direct Arylation or Nucleophilic Substitution
- In some cases, direct arylation methods or nucleophilic substitution on activated benzoic acid derivatives can be used, especially when halogenated pyridine intermediates are available.
Esterification and Final Hydrolysis
In some synthetic routes, the benzoic acid is initially introduced as a methyl ester (e.g., methyl 3-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)benzoate), facilitating purification and reaction control. The ester is then hydrolyzed to the free acid:
- Esterification: Using methanol and acid catalysts or via direct methylation of the acid.
- Hydrolysis: Base-catalyzed hydrolysis (e.g., NaOH in aqueous solution) or acid-catalyzed hydrolysis to yield the free carboxylic acid.
- Purification: Acidification and crystallization to obtain pure this compound.
Data Table Summarizing Preparation Steps
Research Findings and Analysis
- The trifluoromethylation step is crucial and benefits from the use of chlorotrimethylsilane and zinc-copper couple to facilitate the substitution on the pyridine ring, as detailed in patent CN1263094A.
- The Suzuki-Miyaura cross-coupling is the preferred method for forming the C-C bond due to its mild conditions and high selectivity, which preserves sensitive functional groups.
- The use of methyl ester intermediates allows for easier purification and handling during synthesis, with hydrolysis yielding the target acid in high yields.
- Solvents such as dimethylformamide, tetrahydrofuran, and toluene are commonly used to optimize solubility and reaction rates.
- Reaction parameters such as temperature, catalyst loading, and reaction time critically influence the yield and purity of the final product.
Q & A
Q. Q1. What are the optimal synthetic routes for 3-(6-Methyl-4-trifluoromethyl-pyridin-2-yl)-benzoic acid, and how can purity be ensured?
Methodological Answer: The synthesis typically involves coupling reactions between pyridine derivatives and benzoic acid precursors. For example, NaH-mediated reactions in THF under anhydrous conditions (0°C to room temperature) are effective for forming heterocyclic linkages . Post-synthesis, purity can be validated via HPLC (using C18 columns with acetonitrile/water gradients) and melting point analysis (expected range: 287.5–293.5°C) . Recrystallization in ethanol or DCM/hexane mixtures improves purity to >95% .
Q. Q2. How should researchers address solubility challenges during in vitro assays?
Methodological Answer: The compound’s limited aqueous solubility (due to trifluoromethyl and aromatic groups) can be mitigated using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). For kinetic studies, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to avoid precipitation. Dynamic light scattering (DLS) can monitor aggregation .
Q. Q3. What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR: Analyze , , and NMR spectra to confirm pyridinyl-benzoic acid linkages and trifluoromethyl group integrity. Look for aromatic protons in δ 7.2–8.5 ppm and CF signals in NMR (δ -60 to -70 ppm) .
- HRMS: Use electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z 267.20) .
Advanced Research Questions
Q. Q4. How can computational modeling predict the compound’s interaction with biological targets (e.g., mTOR/p70S6K)?
Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (PDB ID: 4JSV for mTOR). Key parameters:
- Protonate the benzoic acid group at physiological pH.
- Apply density functional theory (DFT) to optimize the ligand’s geometry (B3LYP/6-31G* basis set).
- Validate binding modes via molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns .
Q. Q5. What strategies resolve contradictions in reported biological activities (e.g., anti-proliferative vs. non-cytotoxic effects)?
Methodological Answer:
- Dose-Response Analysis: Use a wide concentration range (1 nM–100 µM) in cell viability assays (MTT/CellTiter-Glo).
- Pathway-Specific Assays: Quantify autophagy markers (LC3-II via Western blot) and mTOR inhibition (phospho-p70S6K ELISA) to differentiate mechanisms .
- Cell Line Variability: Test across multiple lines (e.g., prostate cancer PC3 vs. non-cancerous HEK293) to assess selectivity .
Q. Q6. How can environmental stability and degradation pathways be evaluated for ecotoxicology studies?
Methodological Answer:
- Hydrolytic Stability: Incubate in buffers (pH 4–9) at 25–50°C; monitor via LC-MS for degradation products (e.g., benzoic acid cleavage).
- Photolysis: Expose to UV light (λ = 254 nm) in aqueous solutions; identify radicals via electron paramagnetic resonance (EPR) .
- Biotic Degradation: Use soil microcosms or activated sludge; quantify residual compound via SPE-LC/MS/MS .
Q. Q7. What in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
- Rodent Studies: Administer orally (5–50 mg/kg) or intravenously (1–10 mg/kg) to Sprague-Dawley rats. Collect plasma at intervals (0.5–24 h) and analyze via UPLC-QTOF. Key parameters:
Q. Q8. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact physicochemical properties?
Methodological Answer:
- LogP Measurement: Compare shake-flask (octanol/water) or chromatographic (HPLC logP) values. Trifluoromethyl increases lipophilicity (ΔlogP ~ +1.5 vs. methyl) .
- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess melting points and decomposition thresholds .
Q. Q9. What analytical methods quantify trace impurities in bulk synthesis?
Methodological Answer:
Q. Q10. How can researchers validate the compound’s role in autophagy induction?
Methodological Answer:
- Fluorescent Microscopy: Transfect cells with GFP-LC3 and treat with the compound (10 µM). Quantify autophagosome formation (puncta/cell).
- Lysosomal Inhibition: Co-treat with chloroquine (50 µM) and measure LC3-II accumulation via Western blot .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
